molecular formula C19H18BrN3O4 B4772854 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4772854
M. Wt: 432.3 g/mol
InChI Key: UYQSHDHZYRCLSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been found to have potential applications in various fields such as medicine, agriculture, and material science. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Mechanism of Action

The mechanism of action of 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells. It is also believed that this compound works by inhibiting the activity of enzymes that are involved in the development of Alzheimer's disease. In agriculture, this compound is believed to work by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole are not fully understood. However, studies have shown that this compound has potential anti-cancer properties. It has also been found to have potential applications in the treatment of Alzheimer's disease. In agriculture, this compound has been found to have potential insecticidal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its potential anti-cancer properties, its potential applications in the treatment of Alzheimer's disease, and its potential insecticidal properties. However, the limitations of using this compound in lab experiments include the complexity of the synthesis process, the potential toxicity of the compound, and the lack of understanding of the mechanism of action.

Future Directions

There are several future directions for research on 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. These include:
1. Further studies on the mechanism of action of this compound in order to better understand its potential applications in medicine, agriculture, and material science.
2. Development of new synthesis methods that are more efficient and less complex.
3. Studies on the toxicity of this compound in order to better understand its potential applications in medicine, agriculture, and material science.
4. Development of new applications for this compound in fields such as energy storage and catalysis.
5. Further studies on the potential insecticidal properties of this compound in order to develop new insecticides that are more effective and less harmful to the environment.

Scientific Research Applications

The compound 5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. In medicine, this compound has been found to have potential anti-cancer properties. It has also been found to have potential applications in the treatment of Alzheimer's disease. In agriculture, this compound has been found to have potential insecticidal properties. In material science, this compound has been found to have potential applications in the development of organic electronic devices.

properties

IUPAC Name

5-[(2-bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O4/c1-19(2,3)13-7-8-16(15(20)10-13)26-11-17-21-18(22-27-17)12-5-4-6-14(9-12)23(24)25/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQSHDHZYRCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Bromo-4-tert-butylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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